

Methyl 4-amino-5-iodo-2-methoxybenzoate CAS number and molecular weight

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Compound of Interest

Compound Name: *Methyl 4-amino-5-iodo-2-methoxybenzoate*

Cat. No.: *B171511*

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An In-depth Technical Guide to Methyl 4-amino-5-iodo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-amino-5-iodo-2-methoxybenzoate**, a key chemical intermediate in the synthesis of complex organic molecules. This document details its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and its application as a versatile building block in medicinal chemistry, particularly in cross-coupling reactions.

Core Compound Data

Methyl 4-amino-5-iodo-2-methoxybenzoate is an aromatic compound containing an amino, an iodo, a methoxy, and a methyl ester functional group. These features make it a valuable precursor in the development of pharmaceutical agents and other fine chemicals.

Property	Value	Citation(s)
CAS Number	137832-56-5	[1][2]
Molecular Formula	C ₉ H ₁₀ INO ₃	[1]
Molecular Weight	307.09 g/mol	[1][2]
Appearance	White to tan powder (anticipated)	[3]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
Precursor Melting Point	155-159 °C (for Methyl 4-amino-2-methoxybenzoate)	[4]

Synthetic Pathway and Experimental Protocol

The synthesis of **Methyl 4-amino-5-iodo-2-methoxybenzoate** can be effectively carried out via a two-step process starting from the commercially available Methyl 4-amino-2-methoxybenzoate. The first step involves the protection of the amino group, followed by an electrophilic iodination, and subsequent deprotection. A more direct approach, though potentially lower yielding due to side reactions, involves the direct iodination of Methyl 4-amino-2-methoxybenzoate. Below is a detailed protocol for the direct iodination method.

Experimental Protocol: Synthesis of Methyl 4-amino-5-iodo-2-methoxybenzoate

Materials:

- Methyl 4-amino-2-methoxybenzoate
- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)

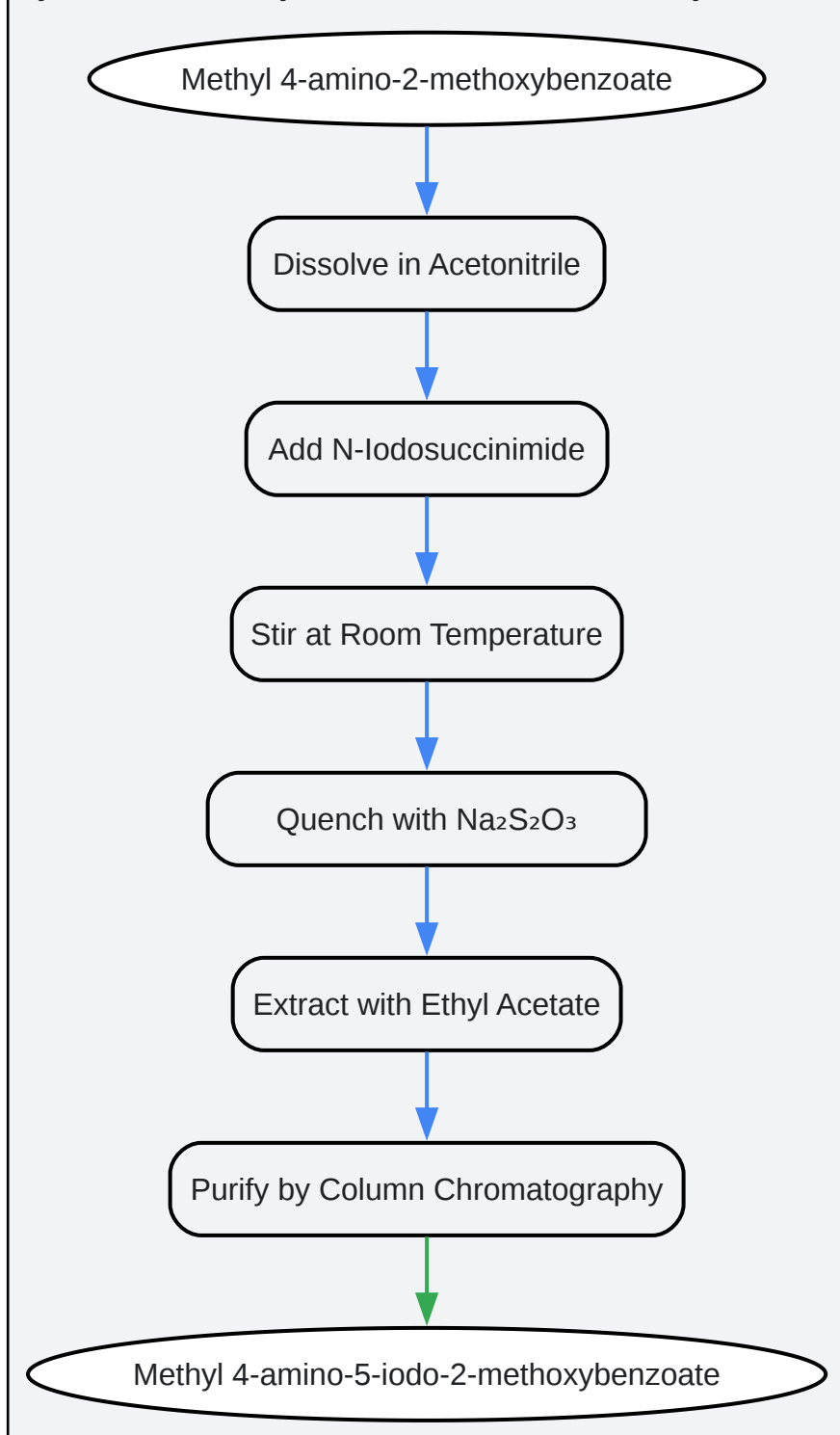
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Argon or Nitrogen)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 equivalent) in anhydrous acetonitrile under an inert atmosphere.
- **Iodination:** To the stirred solution, add N-Iodosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction mixture should be protected from light.
- **Reaction Monitoring:** Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

- Neutralization and Extraction: Neutralize the mixture with a saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3 times).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
- Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **Methyl 4-amino-5-iodo-2-methoxybenzoate**.

Synthesis of Methyl 4-amino-5-iodo-2-methoxybenzoate



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Synthetic workflow for **Methyl 4-amino-5-iodo-2-methoxybenzoate**.

Applications in Drug Discovery and Medicinal Chemistry

Methyl 4-amino-5-iodo-2-methoxybenzoate serves as a crucial building block in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the iodo group provides a reactive handle for the introduction of various aryl and heteroaryl moieties, enabling the construction of biaryl structures that are prevalent in many biologically active compounds.^[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

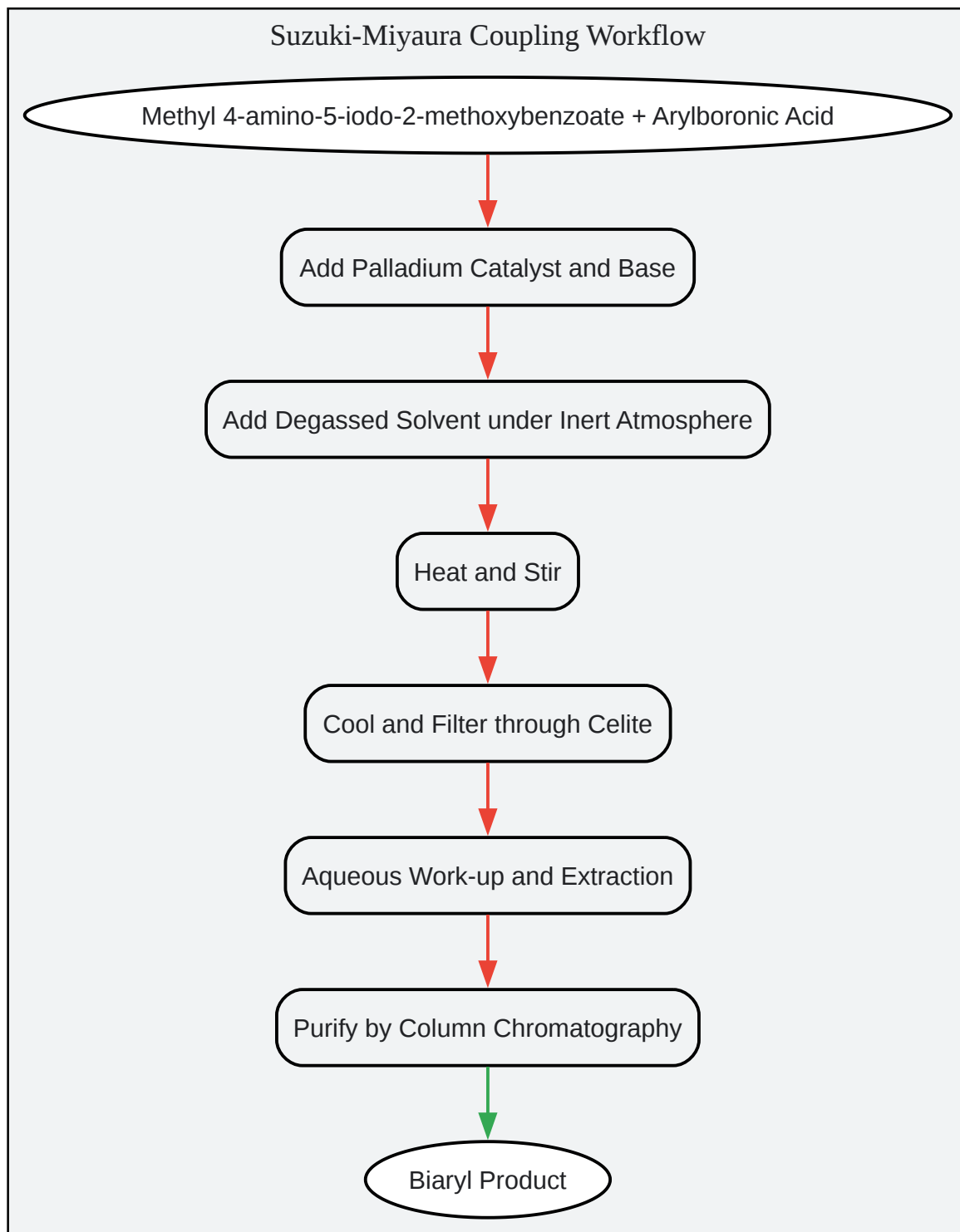
Materials:

- **Methyl 4-amino-5-iodo-2-methoxybenzoate**
- Arylboronic acid (or boronic ester)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
- Schlenk flask or sealed tube
- Magnetic stirrer and stir bar
- Heating block or oil bath
- Inert atmosphere (Argon or Nitrogen)
- Diatomaceous earth (Celite®)
- Organic solvent for extraction (e.g., ethyl acetate)
- Saturated aqueous ammonium chloride solution

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask, add **Methyl 4-amino-5-iodo-2-methoxybenzoate** (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add the anhydrous and degassed solvent via syringe.
- **Reaction Execution:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
- **Reaction Monitoring:** Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- **Work-up:** After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite® to remove the palladium catalyst.
- **Extraction and Purification:** Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Final Purification:** Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.



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Experimental workflow for Suzuki-Miyaura cross-coupling.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the direct biological activity or the specific signaling pathways modulated by **Methyl 4-amino-5-iodo-2-methoxybenzoate** itself. Its primary role in the scientific literature and commercial applications is that of a chemical intermediate. The biological properties of the final molecules synthesized from this building block are diverse and depend on the specific structural modifications made. Researchers are encouraged to use this compound as a scaffold to generate novel molecules for biological screening.

Conclusion

Methyl 4-amino-5-iodo-2-methoxybenzoate is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its well-defined structure and the reactivity of its iodo group make it an excellent substrate for carbon-carbon bond-forming reactions, enabling the efficient construction of complex molecular architectures. While direct biological data on this compound is limited, its utility as a synthetic building block underscores its importance for researchers and scientists in the pharmaceutical industry.

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